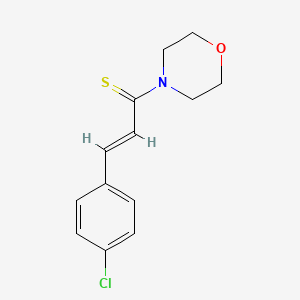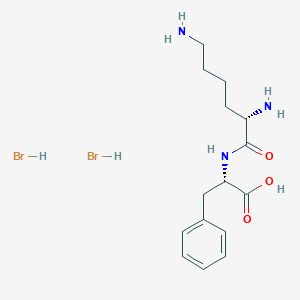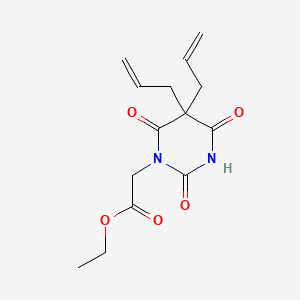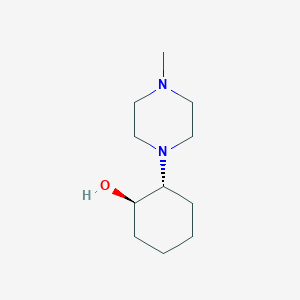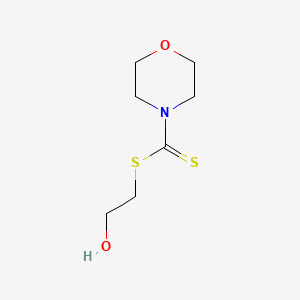
4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester is a chemical compound with the molecular formula C7H13NO2S2 and a molecular weight of 207.31 g/mol . It is known for its unique structure, which includes a morpholine ring and a dithioic acid ester group. This compound is used in various chemical and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester typically involves the reaction of morpholine with carbon disulfide and an appropriate alkylating agent. One common method includes the following steps:
Reaction of Morpholine with Carbon Disulfide: Morpholine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the morpholinecarbodithioate intermediate.
Alkylation: The intermediate is then alkylated with 2-chloroethanol to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester involves its interaction with specific molecular targets. The dithioic acid ester group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Morpholinecarbodithioic acid, methyl ester
- 4-Morpholinecarbodithioic acid, ethyl ester
- 4-Morpholinecarbodithioic acid, propyl ester
Comparison
Compared to its similar compounds, 4-Morpholinecarbodithioic acid, 2-hydroxyethyl ester is unique due to the presence of the 2-hydroxyethyl group. This group imparts different solubility and reactivity properties, making it suitable for specific applications where other esters may not be as effective.
Propiedades
Número CAS |
63868-54-2 |
|---|---|
Fórmula molecular |
C7H13NO2S2 |
Peso molecular |
207.3 g/mol |
Nombre IUPAC |
2-hydroxyethyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C7H13NO2S2/c9-3-6-12-7(11)8-1-4-10-5-2-8/h9H,1-6H2 |
Clave InChI |
YVCGTSJEHOFNPF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


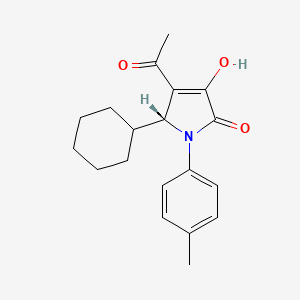
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
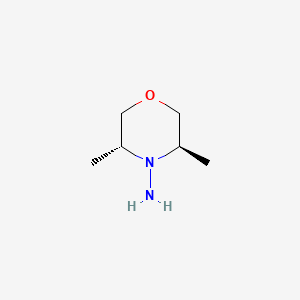

![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
